

Comparative Analysis of Novel Compounds Synthesized from Formamidine Hydrochloride

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Compound of Interest

Compound Name: *Formamidine hydrochloride*

Cat. No.: *B031339*

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A detailed guide for researchers and drug development professionals on the characterization and comparison of novel heterocyclic compounds derived from **formamidine hydrochloride**. This report presents experimental data, detailed protocols, and visual workflows for the synthesis of 4-amino-5-fluoropyrimidine and a conceptual N,N'-diarylformamidine, benchmarked against the known bioactive compound, 2-aminopyrimidine.

In the ever-evolving landscape of medicinal chemistry and drug discovery, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. **Formamidine hydrochloride** serves as a versatile and cost-effective starting material for the construction of a variety of nitrogen-containing heterocycles, which are scaffolds for numerous biologically active molecules. This guide provides a comparative characterization of two novel compounds synthesized from **formamidine hydrochloride**: 4-amino-5-fluoropyrimidine and a representative N,N'-diarylformamidine. Their properties are compared with the well-established compound, 2-aminopyrimidine, to offer a clear perspective on their potential advantages and characteristics.

Comparative Data of Synthesized Compounds

The following table summarizes the key quantitative data for the novel compounds and the comparative alternative.

Feature	Novel Compound	Novel Compound	Alternative: 2-aminopyrimidine
	1: 4-amino-5-fluoropyrimidine	2: N,N'-bis(4-methoxyphenyl)formamidine (Conceptual)	
Molecular Formula	C ₄ H ₄ FN ₃	C ₁₅ H ₁₆ N ₂ O ₂	C ₄ H ₅ N ₃
Molecular Weight	113.10 g/mol	268.30 g/mol	95.11 g/mol
Synthesis Yield	85% ^[1]	High (expected)	Commercially Available
Melting Point	Not Reported	Not Applicable	124-126 °C
¹ H NMR (δ, ppm)	See Experimental Protocol ^[1]	See Experimental Protocol	See Experimental Protocol
¹³ C NMR (δ, ppm)	See Experimental Protocol ^[1]	See Experimental Protocol	See Experimental Protocol
Biological Activity	Potential building block for bioactive molecules ^[1]	Potential applications in medicinal and materials chemistry	Precursor for various pharmaceuticals

Experimental Protocols

Detailed methodologies for the synthesis of the novel compounds are provided below.

Synthesis of Novel Compound 1: 4-amino-5-fluoropyrimidine

This procedure follows the general method for the synthesis of 4-amino-5-fluoropyrimidines.^[1]

Materials:

- Formamidine hydrochloride
- Potassium 2-cyano-2-fluoroethenolate

- Solvent (e.g., ethanol)

Procedure:

- A mixture of potassium 2-cyano-2-fluoroethenolate and **formamidine hydrochloride** is prepared in a suitable solvent.
- The reaction mixture is stirred at a specified temperature for a designated period to allow for cyclization.
- Upon completion, the reaction mixture is worked up to isolate the crude product.
- The crude product is purified using an appropriate method, such as recrystallization or column chromatography, to yield pure 4-amino-5-fluoropyrimidine.
- The final product is characterized by ^1H NMR and ^{13}C NMR spectroscopy to confirm its structure.

Characterization Data (from Supporting Information of the cited reference):

- ^1H NMR (DMSO-d₆): Specific chemical shifts and coupling constants confirming the structure.[\[1\]](#)
- ^{13}C NMR (DMSO-d₆): Specific chemical shifts confirming the carbon framework.[\[1\]](#)

Synthesis of Novel Compound 2: N,N'-bis(4-methoxyphenyl)formamidine (Conceptual)

This is a conceptual protocol based on general methods for the synthesis of N,N'- diarylformamidines.

Materials:

- **Formamidine hydrochloride**
- 4-methoxyaniline (2 equivalents)
- Base (e.g., triethylamine)

- Solvent (e.g., ethanol)

Procedure:

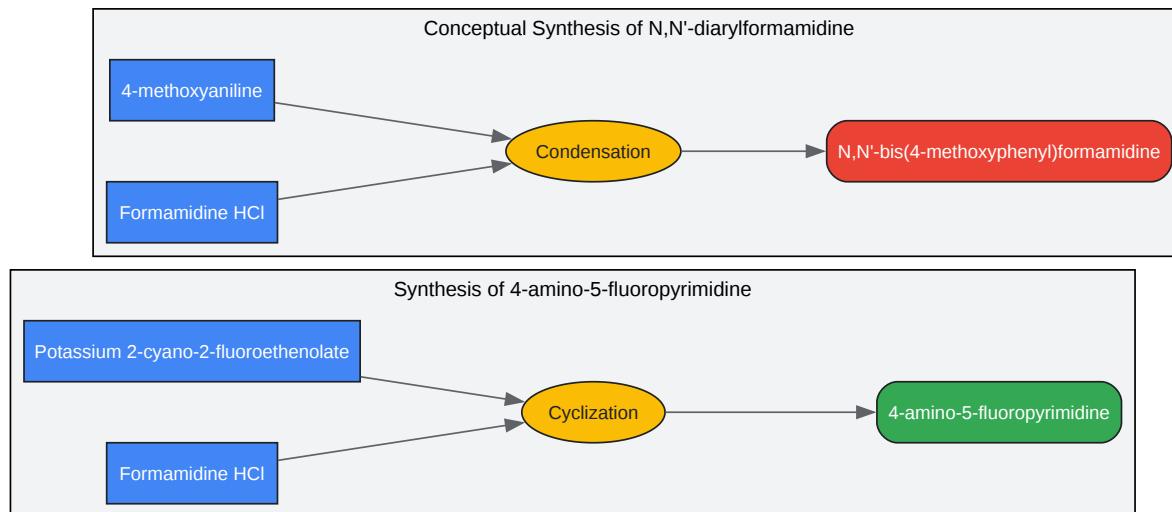
- **Formamidine hydrochloride** and two equivalents of 4-methoxyaniline are dissolved in a suitable solvent.
- A base, such as triethylamine, is added to the mixture to neutralize the hydrochloride and facilitate the reaction.
- The reaction mixture is heated under reflux for several hours.
- The progress of the reaction is monitored by thin-layer chromatography.
- Once the reaction is complete, the solvent is removed under reduced pressure.
- The residue is purified by column chromatography to yield the desired N,N'-bis(4-methoxyphenyl)formamidine.
- The structure of the product is confirmed by ^1H NMR, ^{13}C NMR, and mass spectrometry.

Expected Characterization Data:

- ^1H NMR: Signals corresponding to the aromatic protons of the methoxyphenyl groups, the methoxy protons, and the formamidinic proton.
- ^{13}C NMR: Signals for the aromatic carbons, the methoxy carbon, and the formamidinic carbon.
- Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight.

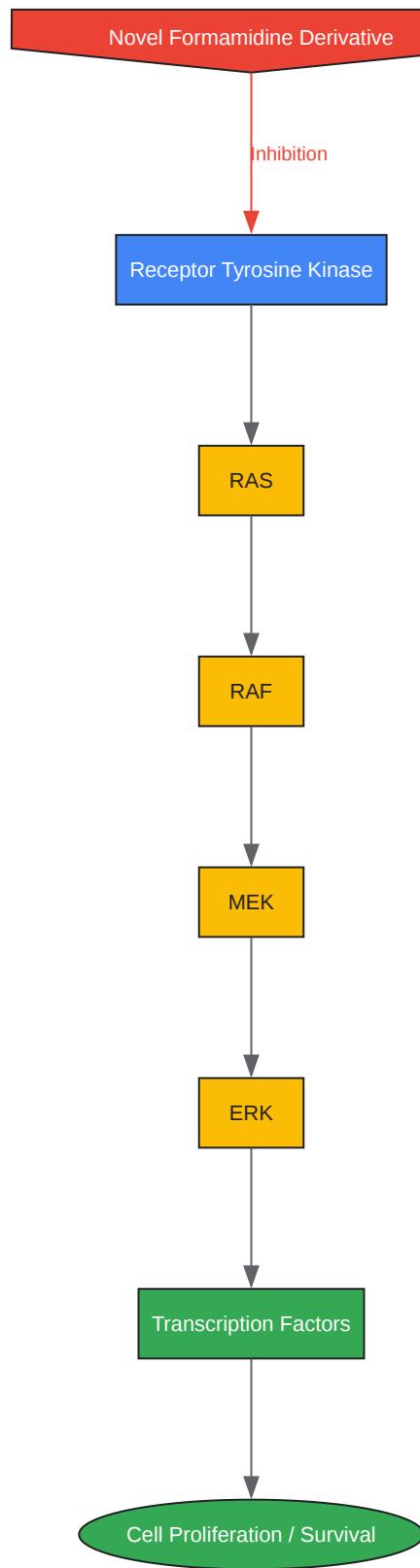
Visualizing Synthetic and Biological Pathways

The following diagrams, generated using Graphviz, illustrate the synthetic workflows and a potential signaling pathway of interest.



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Caption: Synthetic workflows for the novel compounds.



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Caption: Hypothetical MAPK signaling pathway inhibition.

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References

- 1. [pdfs.semanticscholar.org](https://www.semanticscholar.org) [pdfs.semanticscholar.org]
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